Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate
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Overview
Description
Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate is a chemical compound with the molecular formula C18H20O3 It is a derivative of phenylpropanol and is known for its unique chemical structure, which includes an ethyl carbonate group attached to a phenyl ring substituted with a 2-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(2-phenylpropan-2-yl)phenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The scalability of the synthesis makes it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate involves its interaction with molecular targets and pathways. The carbonate ester group can undergo hydrolysis to release the active phenylpropanol derivative, which can then interact with enzymes and receptors in biological systems. The phenyl ring’s substitution pattern influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 4-(2-phenylpropan-2-yl)phenyl carbonate can be compared with similar compounds such as:
4-Cumylphenol: Similar structure but lacks the ethyl carbonate group.
2-Phenyl-2-propanol: A precursor in the synthesis of this compound.
Ethyl [4-(2-phenylethoxy)phenyl]acetate: Another ester derivative with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carbonate group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61962-48-9 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl [4-(2-phenylpropan-2-yl)phenyl] carbonate |
InChI |
InChI=1S/C18H20O3/c1-4-20-17(19)21-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
DWUVTORCRIKSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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